molecular formula C3H6N4O B15320925 (S)-1-(1H-Tetrazol-5-yl)ethan-1-ol

(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol

Cat. No.: B15320925
M. Wt: 114.11 g/mol
InChI Key: ZWYNZPJMZMGOHH-REOHCLBHSA-N
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Description

(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol is a chiral compound featuring a tetrazole ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-Tetrazol-5-yl)ethan-1-ol typically involves the reaction of a suitable precursor with azide sources under controlled conditions. One common method involves the cycloaddition of azides with nitriles to form the tetrazole ring, followed by reduction to introduce the ethan-1-ol group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(1H-Tetrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a tetrazole ring and an ethan-1-ol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

(1S)-1-(2H-tetrazol-5-yl)ethanol

InChI

InChI=1S/C3H6N4O/c1-2(8)3-4-6-7-5-3/h2,8H,1H3,(H,4,5,6,7)/t2-/m0/s1

InChI Key

ZWYNZPJMZMGOHH-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C1=NNN=N1)O

Canonical SMILES

CC(C1=NNN=N1)O

Origin of Product

United States

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